![molecular formula C17H18N4O B2462123 N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-indole-3-carboxamide CAS No. 2034508-10-4](/img/structure/B2462123.png)
N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-indole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-indole-3-carboxamide is a useful research compound. Its molecular formula is C17H18N4O and its molecular weight is 294.358. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-indole-3-carboxamide is a compound that has drawn attention in biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a cyclopenta[c]pyrazol moiety and an indole core. Its IUPAC name is N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-1H-indole-3-carboxamide. The molecular formula is C13H17N3O, indicating a significant potential for interaction with biological targets due to its diverse functional groups.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The cyclopropane ring and pyrazol moiety are believed to facilitate binding to specific molecular targets, modulating their activity. This interaction can influence various biochemical pathways, making the compound a candidate for further pharmacological exploration.
1. Enzyme Inhibition
Research highlights the compound's potential as an enzyme inhibitor. For instance, studies have shown that related pyrazole derivatives exhibit alpha-amylase inhibition activity, which is crucial for managing conditions like diabetes. The IC50 values for these compounds suggest they possess significant inhibitory potency compared to standard controls like acarbose .
2. Antifungal Activity
In related studies involving hybrid pyrazole-tetrazole compounds, antifungal activity was assessed against several strains such as Aspergillus niger and Penicillium digitatum. The results indicated that these compounds could inhibit fungal growth effectively, suggesting that this compound may share similar antifungal properties due to structural similarities .
Case Study 1: Alpha-Amylase Inhibition
A recent study evaluated the alpha-amylase inhibition of various pyrazole derivatives. The findings indicated that compounds with similar structural features to this compound demonstrated IC50 values significantly lower than that of acarbose (IC50 = 0.26 mg/mL), highlighting the potential of these compounds in diabetes management .
Compound | IC50 (mg/mL) | Control (Acarbose) |
---|---|---|
Compound A | 0.12 | 0.26 |
Compound B | 0.15 | 0.26 |
Case Study 2: Antifungal Efficacy
In another investigation focusing on antifungal properties, compounds structurally related to this compound were tested against four fungal strains. The results showed inhibition zones ranging from 12 mm to 16 mm, indicating moderate antifungal activity compared to cycloheximide as a positive control .
Research Findings
Recent literature emphasizes the versatility of pyrazole-based compounds in medicinal chemistry. The unique structural attributes of this compound position it as a promising lead compound for drug development targeting metabolic disorders and fungal infections.
Propiedades
IUPAC Name |
N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-1H-indole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-21-16(12-6-4-8-15(12)20-21)10-19-17(22)13-9-18-14-7-3-2-5-11(13)14/h2-3,5,7,9,18H,4,6,8,10H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXWFZWWQZNGDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)CNC(=O)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.